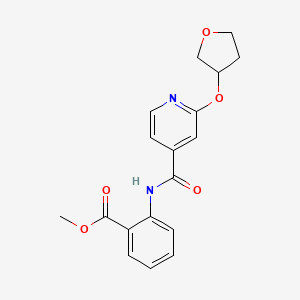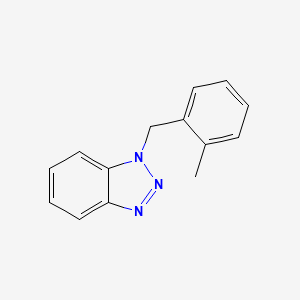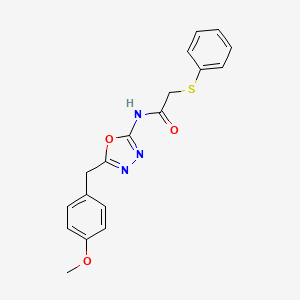
Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of tetrahydrofuran (THF), which is a commonly used solvent in organic chemistry . The tetrahydrofuran ring in the molecule suggests that it might have similar properties to THF, such as being a good solvent for many organic reactions .
Chemical Reactions Analysis
Tetrahydrofuran derivatives, like the one , can participate in a variety of chemical reactions. They can act as a Lewis base in organometallic reactions .Aplicaciones Científicas De Investigación
Organometallic Chemistry
Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)benzoate: is used in organometallic chemistry due to its stability with basic organometallic reagents. It’s particularly useful in processes involving sensitive species and asymmetric transformations. The compound’s stability in the presence of organometallic reagents makes it a valuable solvent for reactions that require disaggregation of reactive species .
Green Chemistry
The compound aligns with the principles of Green Chemistry, as it can be derived from natural sources like corncobs or bagasse. Its use promotes environmentally friendly practices in chemical synthesis, such as the easy formation of azeotropic mixtures with water and substantial immiscibility with water .
Solvent Stability
In synthetic chemistry, the stability of a solvent is crucial. Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)benzoate shows much higher stability compared to traditional solvents like tetrahydrofuran (THF), especially at higher temperatures. This makes it suitable for reactions that are sensitive to solvent breakdown .
Nucleophilic Substitution Reactions
This compound promotes nucleophilic substitution pathways, which is significant in the synthesis of various organic compounds. It has been observed to enhance the reactivity of organometallic reagents in substitution reactions, leading to higher yields and selectivity .
Synthesis of Functionalized Tetrahydrofuran Derivatives
The compound is involved in the synthesis of functionalized tetrahydrofuran derivatives. It can undergo ring opening and subsequent reactions to form a variety of alkylated tetrahydrofuran compounds, which are valuable in pharmaceuticals and agrochemicals .
Catalyst Stabilization
It also plays a role in stabilizing catalysts during chemical reactions. For instance, the presence of this compound can increase the stability of organolithium reagents in hydrocarbon solvents, which is beneficial for various industrial applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-18(22)14-4-2-3-5-15(14)20-17(21)12-6-8-19-16(10-12)25-13-7-9-24-11-13/h2-6,8,10,13H,7,9,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKDBCXWQDCQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2855682.png)

![3-allyl-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2855686.png)


![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2,6-difluorobenzamide](/img/structure/B2855691.png)
![5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione](/img/structure/B2855693.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2855694.png)

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855696.png)
![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2855698.png)
![6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2855699.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2855700.png)
